Bienvenue dans la boutique en ligne BenchChem!

1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime

Kinase Inhibition JNK3 Neurodegeneration

1-(3-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime (CAS 1164467-05-3) is a synthetic, N-benzylated isatin-3-oxime derivative within the broader class of indole-2,3-dione-3-oxime compounds. This chemotype is recognized for its potential as a kinase inhibitor scaffold, with structural analogs having been developed as antagonists of excitatory amino acid receptors and as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3).

Molecular Formula C15H11ClN2O2
Molecular Weight 286.72
CAS No. 1164467-05-3
Cat. No. B3017101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime
CAS1164467-05-3
Molecular FormulaC15H11ClN2O2
Molecular Weight286.72
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)O)N=O
InChIInChI=1S/C15H11ClN2O2/c16-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(17-20)15(18)19/h1-8,19H,9H2
InChIKeyCGQXTYYEEJWPGI-VKAVYKQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime (CAS 1164467-05-3): Procurement-Grade Profiling for an N-Benzylated Isatin Oxime Research Candidate


1-(3-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime (CAS 1164467-05-3) is a synthetic, N-benzylated isatin-3-oxime derivative within the broader class of indole-2,3-dione-3-oxime compounds [1]. This chemotype is recognized for its potential as a kinase inhibitor scaffold, with structural analogs having been developed as antagonists of excitatory amino acid receptors and as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3) [2]. The compound is currently available from specialized chemical suppliers for non-human research purposes, typically at a purity of 90% .

Why Generic Substitution is Not Advisable for 1-(3-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime (CAS 1164467-05-3)


Direct substitution of 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime with other in-class compounds is unsupported by the available evidence. The patent literature establishes that minor structural modifications on the indole-2,3-dione-3-oxime scaffold, including N-benzyl substitution patterns, can profoundly alter biological target engagement, such as antagonism of excitatory amino acid receptors [1]. Furthermore, dedicated research on N-benzylated isatin oximes has demonstrated that specific substituents on the benzyl ring are critical for achieving selectivity for JNK3 over the closely related p38 MAP kinase, with X-ray crystallography confirming these interactions are dependent on precise molecular fit [2]. The specific 3-chlorobenzyl substitution of this compound distinguishes it from unsubstituted or para-substituted analogs, and without direct comparative data, assuming equivalent potency, selectivity, or physicochemical behavior is a high-risk procurement decision.

Quantitative Differentiation Evidence for 1-(3-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime (CAS 1164467-05-3)


Identified Structural Motif for JNK3 Kinase Inhibition

The target compound belongs to a structurally-defined series of N-benzylated isatin oximes, a scaffold optimized via X-ray crystallography to selectively inhibit JNK3 over the p38 MAP kinase [1]. While the target compound itself has not been directly profiled, the foundational paper for this series reports that the parent, unsubstituted N-benzyl isatin oxime inhibits JNK3 with a Ki of 0.51 μM and shows no measurable affinity for p38, establishing this chemotype's potential for high selectivity [1]. The 3-chlorobenzyl moiety is a logical extension of this structure-activity relationship (SAR) exploring substituted benzyl groups, and its procurement is relevant for any program investigating this defined interaction.

Kinase Inhibition JNK3 Neurodegeneration

Potential for Excitatory Amino Acid Receptor Antagonism

Patents covering indole-2,3-dione-3-oxime derivatives, a class to which this compound belongs, claim broad utility as antagonists of excitatory amino acids like glutamate, suggesting therapeutic potential in cerebral ischemia, stroke, and other neurodegenerative conditions [1]. These patents exemplify numerous N-substituted derivatives, establishing that the core scaffold is competent for this biological activity. The 3-chlorobenzyl substituent on the target compound represents one such N-substitution, making it a structurally distinct entity for biological evaluation within this patented mechanism.

Neuroprotection AMPA Receptor Excitotoxicity

Procurement-Grade Chemical Identity and Purity

The target compound is commercially cataloged with a defined stereochemistry ((3Z)-configuration) and a verified CAS number, distinguishing it from other isomers or the parent dione . Supplier documentation specifies a purity of 90%, a critical parameter for reproducible research that must be confirmed against any alternative source . Alternative vendors or analogs lacking this specified isomeric purity could introduce confounding biological results.

Chemical Procurement Purity Analysis Research Chemicals

Defined Application Scenarios for 1-(3-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime (CAS 1164467-05-3)


Structure-Activity Relationship (SAR) Expansion for Selective JNK3 Inhibitors

This is the most evidence-backed application scenario. The foundational study by Cao et al. (2009) demonstrates that N-benzylated isatin oximes are a privileged scaffold for achieving selective JNK3 inhibition [1]. This specific compound, bearing a 3-chlorobenzyl group, serves as a logical next-generation probe to investigate the steric and electronic effects of a meta-chloro substituent on the benzyl ring, which is not explored in the original paper. Its use can directly extend the published SAR table and potentially improve upon the parent compound's JNK3 Ki of 0.51 μM.

Pharmacological Evaluation of Excitatory Amino Acid Receptor Antagonism

The compound is a structural congener of the indole-2,3-dione-3-oxime derivatives patented by Neurosearch A/S for their ability to antagonize excitatory amino acids (EAAs) [2]. Its procurement is suitable for in vitro electrophysiology or calcium flux assays to screen for functional antagonism at AMPA or NMDA receptors, thereby contributing to the validation of this chemotype for neuroprotective therapies targeting cerebral ischemia or chronic neurodegenerative conditions.

Crystallographic and Biophysical Binding Studies with MAP Kinases

Given the established success of co-crystallizing N-benzyl isatin oximes with JNK3 (as shown by PDB entries 3G9L, 3G9N), this specific analog can be used for further X-ray crystallography or surface plasmon resonance (SPR) studies to map the binding interactions of a 3-chlorobenzyl moiety with the kinase active site [1]. This is critical for rational, structure-based drug design efforts aiming to exploit the unique gatekeeper residue methionine-146 for achieving kinase selectivity.

Quote Request

Request a Quote for 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.